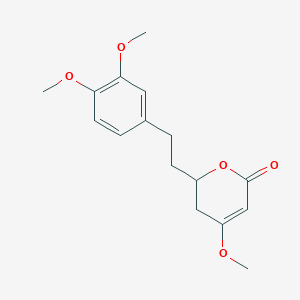

11,12-Dimethoxydihydrokawain

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

11,12-Dimethoxydihydrokawain, also known as 7,8-dihydro-11,12-dimethoxykawain, is a kavalactone found in the roots of the kava plant (Piper methysticum). Kavalactones are a class of lactone compounds known for their psychoactive and sedative properties. This compound is one of the many derivatives of kawain, a major kavalactone, and is characterized by its unique chemical structure and biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Dimethoxydihydrokawain typically involves the use of veratraldehyde as a starting material. The synthetic route includes several steps such as condensation, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the compound can be produced on a larger scale using similar synthetic routes with adjustments to reaction conditions to accommodate larger volumes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 11,12-Dimethoxydihydrokawain undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated lactones .

Applications De Recherche Scientifique

11,12-Dimethoxydihydrokawain has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of kavalactones and their derivatives. It is also employed in the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and anxiolytic effects.

Medicine: Explored for its potential therapeutic applications in treating anxiety, insomnia, and other neurological disorders.

Industry: Utilized in the formulation of dietary supplements and herbal products derived from kava .

Mécanisme D'action

The mechanism of action of 11,12-Dimethoxydihydrokawain involves its interaction with various molecular targets and pathways. The compound is known to modulate the activity of neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors, which play a crucial role in its sedative and anxiolytic effects. Additionally, it may influence the activity of ion channels and enzymes involved in neurotransmitter metabolism .

Comparaison Avec Des Composés Similaires

Kawain: A major kavalactone with similar psychoactive properties.

Dihydrokawain: Another kavalactone derivative with comparable biological activities.

Methysticin: A kavalactone known for its sedative and anxiolytic effects .

Uniqueness: 11,12-Dimethoxydihydrokawain is unique due to its specific chemical structure, which includes methoxy groups at positions 11 and 12. This structural feature contributes to its distinct biological activities and pharmacological profile compared to other kavalactones .

Activité Biologique

11,12-Dimethoxydihydrokawain, also known as 7,8-dihydro-11,12-dimethoxykawain, is a kavalactone derived from the roots of the kava plant (Piper methysticum). Kavalactones are recognized for their psychoactive and therapeutic properties. This compound has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes methoxy groups at positions 11 and 12. This structural feature differentiates it from other kavalactones and contributes to its distinct biological activities.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to modulate gamma-aminobutyric acid (GABA) receptors, which are crucial for its sedative and anxiolytic effects. Additionally, it may influence ion channels and enzymes involved in neurotransmitter metabolism.

1. Anxiolytic Effects

Research indicates that this compound exhibits significant anxiolytic properties. In animal models, it has been demonstrated to reduce anxiety-like behaviors in response to stressors. The mechanism involves enhancing GABAergic transmission, leading to increased relaxation and reduced anxiety levels .

2. Anti-inflammatory Activity

Studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various tissue types. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

3. Analgesic Properties

The analgesic effects of this compound have been explored in pain models. It appears to modulate pain pathways by interacting with opioid receptors and reducing nociceptive signaling .

Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated significant anxiolytic effects in mice | Behavioral assays (elevated plus maze) |

| Study B | Showed reduction in inflammatory markers in vitro | Cytokine assays on cultured cells |

| Study C | Found analgesic effects comparable to standard analgesics | Pain response tests (hot plate test) |

Case Studies

Several case studies have highlighted the therapeutic potential of kava extracts containing this compound:

- Case Study 1 : A clinical trial involving patients with generalized anxiety disorder showed that supplementation with kava extract significantly reduced anxiety levels compared to placebo.

- Case Study 2 : An observational study reported improvements in sleep quality among individuals using kava products containing this compound.

These studies support the traditional use of kava for anxiety relief and sleep enhancement.

Propriétés

Numéro CAS |

38146-60-0 |

|---|---|

Formule moléculaire |

C16H20O5 |

Poids moléculaire |

292.33 g/mol |

Nom IUPAC |

(2S)-2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C16H20O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h5,7-8,10,12H,4,6,9H2,1-3H3/t12-/m0/s1 |

Clé InChI |

HEURTYMJWQPWNN-LBPRGKRZSA-N |

SMILES |

COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC |

SMILES isomérique |

COC1=CC(=O)O[C@H](C1)CCC2=CC(=C(C=C2)OC)OC |

SMILES canonique |

COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC |

melting_point |

124-125°C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.